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Compound of Interest

Compound Name:
(1H-Pyrrolo[3,2-b]pyridin-6-

yl)methanol

Cat. No.: B1325023 Get Quote

7-Azaindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,

synthesis, and biological significance of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), a pivotal

heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and

electronic properties have positioned it as a privileged fragment in the development of a wide

array of therapeutic agents.

Core Physicochemical Properties
The physicochemical characteristics of 7-azaindole are fundamental to its application in drug

design, influencing its solubility, membrane permeability, and pharmacokinetic profile. A

summary of its key properties is presented below.
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Property Value Reference

Molecular Formula C₇H₆N₂ [1]

Molecular Weight 118.14 g/mol [1]

Melting Point 105-107 °C [2][3]

Boiling Point 270 °C (at 753 mmHg) [2][3]

pKa 7.69 ± 0.20 (Predicted) [2][3][4]

Solubility

Very soluble in Tetrahydrofuran

(THF) and acetone. Soluble in

methanol, ethanol,

isopropanol, and chloroform.

Sparingly soluble in water.[2]

[4][5]

Appearance

White to off-white or light

yellow crystalline powder/solid.

[2][4]

Experimental Protocols
The synthesis of the 7-azaindole core is a critical step in the development of novel

therapeutics. Several synthetic routes have been established, with variations in starting

materials, catalysts, and reaction conditions.

Synthesis via Chichibabin Cyclization
A common method for synthesizing 2-substituted 7-azaindoles involves the LDA-mediated

condensation of a 2-halopicoline with a nitrile, known as the Chichibabin cyclization.[6]

Protocol:

A solution of lithium diisopropylamide (LDA) (2.1 equivalents) is prepared in dry

tetrahydrofuran (THF) at -40 °C under an inert atmosphere.

Benzonitrile (1.05 equivalents) is added to the LDA solution and stirred for a short period.
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2-Fluoro-3-picoline (1.0 equivalent) is then added to the reaction mixture.

The reaction is stirred at -40 °C for 2 hours.

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 2-phenyl-7-

azaindole.[6]

Synthesis via Rhodium(III)-Catalyzed C-H Activation
A more recent approach involves the rhodium(III)-catalyzed coupling of 2-aminopyridine with an

alkyne.[7]

Protocol:

To a reaction vessel are added 2-aminopyridine, the corresponding alkyne, a Rh(III) catalyst,

and a silver oxidant.

The mixture is heated in a suitable solvent.

The cationic Rh(III)-pyridine complex undergoes C-H activation of the pyridine ring.

The internal alkyne substrate is coupled to the pyridine ligand.

Subsequent cyclization and aromatization yield the desired 7-azaindole product.[7]

Biological Activity and Signaling Pathways
7-azaindole is a versatile scaffold frequently employed in the design of kinase inhibitors.[8][9]

[10] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-

binding site mimics the interaction of adenine, the core component of ATP.[10][11] This makes
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it an excellent starting point for the development of potent and selective kinase inhibitors for

various therapeutic areas, particularly oncology.[7]

Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases, including

B-RAF, protein kinase B (PKB/Akt), and cyclin-dependent kinases (CDKs).[2][3][12] The FDA-

approved drug Vemurafenib, a potent B-RAF inhibitor for the treatment of melanoma, features

a 7-azaindole core, highlighting the clinical significance of this scaffold.[10]

Below is a generalized representation of the role of 7-azaindole-based inhibitors in blocking

kinase signaling pathways.
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Caption: Generalized Kinase Signaling Pathway Inhibition by 7-Azaindole Derivatives.

Experimental Workflow: Kinase Inhibition Assay
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To evaluate the efficacy of novel 7-azaindole derivatives as kinase inhibitors, a common

experimental workflow involves an in vitro kinase assay followed by cellular assays.

Synthesis of
7-Azaindole Derivative

In Vitro Kinase Assay
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Caption: Workflow for the Evaluation of 7-Azaindole-Based Kinase Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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